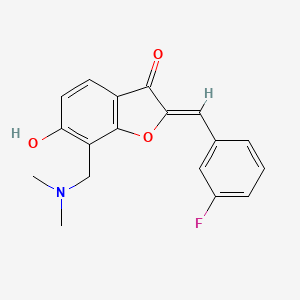
(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16FNO3 and its molecular weight is 313.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-7-((dimethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention due to its potential biological activities. Benzofurans and their derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a hydroxyl group, a dimethylamino group, and a fluorobenzylidene moiety, which may influence its biological activity.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit diverse biological activities. The following table summarizes the key activities associated with this compound and related compounds:
1. Anticancer Activity
A study investigated the anticancer properties of various benzofuran derivatives, including this compound. The compound was tested against several human cancer cell lines:
- Cell Lines Tested : K562 (leukemia), ACP-03 (gastric), SKMEL-19 (melanoma)
- Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 5 μM against K562 cells, indicating strong potential as an anticancer agent. Additionally, it was found to induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity after treatment .
2. Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound demonstrated a substantial reduction in pro-inflammatory cytokines such as TNF and IL-1. This suggests that it may be beneficial in treating chronic inflammatory conditions .
3. Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through ROS generation and caspase activation.
- Cytokine Suppression : It inhibits the NF-κB signaling pathway, leading to decreased levels of inflammatory cytokines.
- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-20(2)10-14-15(21)7-6-13-17(22)16(23-18(13)14)9-11-4-3-5-12(19)8-11/h3-9,21H,10H2,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXYFGODHNBNW-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














